molecular formula C7H5ClN2O4 B065233 2-Amino-4-chloro-6-nitrobenzoic acid CAS No. 174456-26-9

2-Amino-4-chloro-6-nitrobenzoic acid

Cat. No.: B065233
CAS No.: 174456-26-9
M. Wt: 216.58 g/mol
InChI Key: IOGKCOVROQWRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-amino-4-chlorobenzoic acid. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Another method involves the chlorination of 2-amino-6-nitrobenzoic acid. This reaction is usually performed using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 2-Amino-4-chloro-6-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 2-Nitroso-4-chloro-6-nitrobenzoic acid or 2-Nitro-4-chloro-6-nitrobenzoic acid.

Scientific Research Applications

2-Amino-4-chloro-6-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various therapeutic agents.

    Materials Science: It is used in the preparation of functional materials, such as dyes and pigments, due to its chromophoric properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods for the detection and quantification of related substances.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the chloro group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

2-Amino-4-chloro-6-nitrobenzoic acid can be compared with other similar compounds, such as:

    2-Amino-4-nitrobenzoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Amino-6-nitrobenzoic acid: Lacks the chloro group and has the nitro group in a different position, leading to different chemical properties.

    4-Chloro-2-nitrobenzoic acid:

Properties

IUPAC Name

2-amino-4-chloro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKCOVROQWRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597691
Record name 2-Amino-4-chloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-26-9
Record name 2-Amino-4-chloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of a 30% hydrogen peroxide solution are added dropwise at room temperature to 3.8 g (16.7 mmol) of 6-chloro-4-nitro-indoline-2,3-dione in 60 ml of sodium hydroxide solution. The mixture is stirred for 2 hours at room temperature, acidified to pH 2 to 3 with 4N hydro-chloric acid, filtered and dried. 3.18 g (87.8% of theory) of 4-chloro-6-nitro-anthranilic acid having a melting point of 202°-205° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.